N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1903991-51-4
VCID: VC5145827
InChI: InChI=1S/C13H14N2O2S/c1-2-6-14-12(16)11-4-3-7-15-13(11)17-10-5-8-18-9-10/h1,3-4,7,10H,5-6,8-9H2,(H,14,16)
SMILES: C#CCNC(=O)C1=C(N=CC=C1)OC2CCSC2
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

CAS No.: 1903991-51-4

Cat. No.: VC5145827

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33

* For research use only. Not for human or veterinary use.

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide - 1903991-51-4

Specification

CAS No. 1903991-51-4
Molecular Formula C13H14N2O2S
Molecular Weight 262.33
IUPAC Name N-prop-2-ynyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Standard InChI InChI=1S/C13H14N2O2S/c1-2-6-14-12(16)11-4-3-7-15-13(11)17-10-5-8-18-9-10/h1,3-4,7,10H,5-6,8-9H2,(H,14,16)
Standard InChI Key HQGYMRFIBUDJCW-UHFFFAOYSA-N
SMILES C#CCNC(=O)C1=C(N=CC=C1)OC2CCSC2

Introduction

Chemical Identity and Structural Characteristics

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 1903991-51-4) belongs to the class of nicotinamide derivatives characterized by heterocyclic modifications. Its molecular formula is C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}, with a molecular weight of 262.33 g/mol . The compound’s structure comprises three key regions:

  • Nicotinamide core: A pyridine ring substituted at the 2-position with the tetrahydrothiophen-3-yloxy group.

  • Propargyl side chain: An N-linked prop-2-yn-1-yl group providing terminal alkyne functionality.

  • Tetrahydrothiophen-3-yloxy moiety: A saturated sulfur-containing heterocycle contributing to lipophilicity and potential sulfur-mediated interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1903991-51-4
Molecular FormulaC13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight262.33 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count5
Topological Polar SA78.8 Ų

The tetrahydrothiophene ring introduces a sulfur atom, which may enhance membrane permeability compared to oxygenated analogues like tetrahydrofuran derivatives. The propargyl group’s linear geometry and electron-deficient triple bond could facilitate π-stacking or covalent modifications via click chemistry .

Structural and Electronic Analysis

Conformational Dynamics

Density functional theory (DFT) simulations of analogous compounds predict that the tetrahydrothiophene ring adopts a chair conformation, positioning the sulfur atom axially to minimize steric clashes. The propargyl group’s linear geometry orients the terminal alkyne perpendicular to the pyridine plane, creating a T-shaped topology conducive to π–π interactions with aromatic residues in enzyme active sites .

Electronic Effects

  • Tetrahydrothiophene: The sulfur atom’s polarizability enhances electron density at the ether oxygen, strengthening hydrogen-bonding capacity compared to tetrahydrofuran analogues.

  • Propargyl Group: The sp-hybridized carbon atoms withdraw electron density from the adjacent amide, potentially stabilizing the transition state in enzyme-inhibitor complexes .

Hypothesized Biological Applications

Table 2: Comparison with NNMT Inhibitors

CompoundLinker TypeIC50_{50} (NNMT)Key Feature
17u Alkenyl3.7 nMpara-Cyanostyrene
5 Propargyl10 nMMeta-substituted amide
Current CompoundPropargylNot reportedTetrahydrothiophene ether

Cellular Permeability Considerations

PAMPA assays for compound 17u revealed poor cell permeability (effective permeability < 1 × 106^{-6} cm/s), a challenge shared by many bisubstrate inhibitors . The tetrahydrothiophene moiety’s lipophilicity (ClogP1.2\text{ClogP} \approx 1.2) may marginally improve membrane transit relative to oxygenated analogues, but structural modifications—such as prodrug strategies—remain necessary for therapeutic utility.

Future Research Directions

Biochemical Profiling

  • Enzyme Assays: Systematic evaluation against NNMT and related methyltransferases to quantify inhibition kinetics.

  • Crystallography: Co-crystallization studies to map binding interactions within the NNMT active site.

Derivative Synthesis

  • Electron-Withdrawing Substituents: Introducing para-cyano or nitro groups to enhance π-stacking with Y204 .

  • Linker Optimization: Replacing the propargyl group with alkenyl or aminopropyl spacers to improve potency .

Pharmacological Studies

  • In Vivo Toxicity: Assessing acute and chronic toxicity profiles in model organisms.

  • Metabolic Stability: LC-MS/MS analysis of hepatic microsomal degradation pathways.

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